molecular formula C10H10BrN3O2 B2386526 Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1505180-14-2

Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2386526
CAS No.: 1505180-14-2
M. Wt: 284.113
InChI Key: CDBOQPMASCDUOM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with an amino group at the 3-position and a bromo group at the 8-position. The ethyl ester functionality at the 2-position further enhances its chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate typically involves a multi-step process. One common method includes the cyclization of 2-aminopyridine with α-bromoketones, followed by bromination and esterification. The reaction conditions often involve the use of solvents like ethyl acetate and reagents such as tert-butyl hydroperoxide (TBHP) for bromination .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of the compound for various research purposes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and bromo groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and bromo groups, along with the ethyl ester functionality, makes it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2/c1-2-16-10(15)7-8(12)14-5-3-4-6(11)9(14)13-7/h3-5H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBOQPMASCDUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=C(C2=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1505180-14-2
Record name ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate
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